

Foreword: Navigating the Landscape of Novel Chemical Entities

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Compound of Interest

Compound Name:	2,2,2-Trifluoro-1-(5-hydroxypyridin-3-yl)ethanone
CAS No.:	1060804-64-9
Cat. No.:	B1447466

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In the field of drug discovery and medicinal chemistry, the exploration of novel chemical matter is the cornerstone of innovation. This guide focuses on the trifluoromethyl ketone derivative of 5-hydroxypyridine, **2,2,2-Trifluoro-1-(5-hydroxypyridin-3-yl)ethanone**. It is critical to note that as of the latest database searches, a specific, publicly registered CAS (Chemical Abstracts Service) number for this exact molecule has not been identified. This indicates the compound's status as a novel or non-commercial research chemical.

Therefore, this document is structured not as a review of existing data, but as a forward-looking technical guide for researchers and scientists. It provides a robust, scientifically-grounded framework for the synthesis, characterization, and strategic application of this promising, yet unexplored, chemical entity. We will proceed by leveraging established principles of organic chemistry and drawing insights from structurally related, well-documented analogues to build a reliable operational blueprint.

Strategic Rationale: The Scientific Interest in 2,2,2-Trifluoro-1-(5-hydroxypyridin-3-yl)ethanone

The scientific impetus for investigating this molecule stems from the convergence of two high-value pharmacophores: the 3-hydroxypyridine ring and the trifluoromethyl ketone group.

- **The 3-Hydroxypyridine Scaffold:** This heterocyclic system is a privileged structure in medicinal chemistry, forming the core of essential biomolecules like Vitamin B6 (pyridoxol) and appearing in numerous pharmaceutical agents.^[1] Its ability to act as a bioisostere for catechol, engage in hydrogen bonding, and chelate metals makes it a versatile platform for designing enzyme inhibitors and receptor modulators.^[1]
- **The Trifluoromethyl Ketone Moiety:** The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.^{[2][3]} The ketone function, particularly when adjacent to a CF₃ group, forms a stable hydrate in aqueous environments. This hydrated gem-diol is an excellent transition-state analogue inhibitor for serine, cysteine, and metalloproteases, making it a powerful tool for targeting specific enzyme classes.

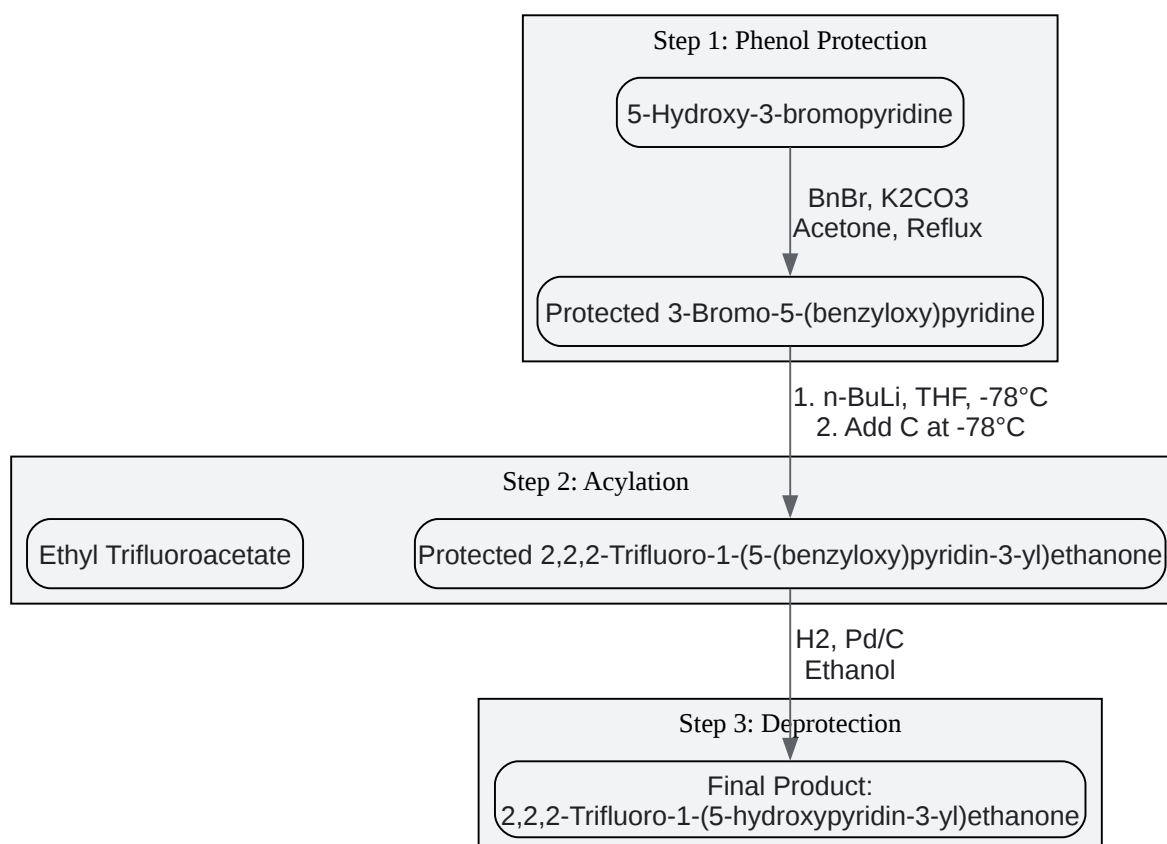
The combination of these two moieties in a single molecule presents a compelling hypothesis: that **2,2,2-Trifluoro-1-(5-hydroxypyridin-3-yl)ethanone** can serve as a foundational building block for a new generation of targeted therapeutics.^{[4][5]}

Proposed Synthetic Pathway and Experimental Protocol

Given the absence of a reported synthesis, a logical and robust pathway must be designed. A highly effective approach involves the Friedel-Crafts acylation of a suitably protected 5-hydroxypyridine derivative. This method offers good regiochemical control and utilizes readily available starting materials.

Synthetic Workflow Overview

The proposed two-step synthesis is designed for efficiency and scalability. It begins with the protection of the phenol group on commercially available 5-hydroxy-3-bromopyridine, followed by a metal-halogen exchange and subsequent acylation with a trifluoroacetylating agent.



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Caption: Proposed three-step synthetic workflow for the target compound.

Detailed Experimental Protocol

Trustworthiness through Self-Validation: This protocol incorporates in-process checks (TLC, crude NMR) to ensure the reaction is proceeding as expected before moving to the next step, minimizing resource loss and validating the methodology at each stage.

Step 1: Synthesis of 3-Bromo-5-(benzyloxy)pyridine (Intermediate I)

- Rationale: Protection of the acidic phenolic proton is essential to prevent side reactions during the subsequent organometallic step. A benzyl ether is chosen for its stability under basic conditions and its facile removal via hydrogenolysis.
- Setup: To a 250 mL round-bottom flask, add 5-hydroxy-3-bromopyridine (10.0 g, 57.5 mmol), potassium carbonate (15.9 g, 115 mmol), and acetone (150 mL).
- Reaction: Add benzyl bromide (BnBr, 8.2 mL, 69.0 mmol) dropwise at room temperature.
- Execution: Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield Intermediate I as a solid.

Step 2: Synthesis of 2,2,2-Trifluoro-1-(5-(benzyloxy)pyridin-3-yl)ethanone (Intermediate II)

- Rationale: A lithium-halogen exchange at the 3-position creates a nucleophilic pyridyl anion, which readily attacks the electrophilic carbonyl of ethyl trifluoroacetate. Performing the reaction at -78°C is critical to ensure the stability of the organolithium intermediate.
- Setup: In an oven-dried, 500 mL three-neck flask under a nitrogen atmosphere, dissolve Intermediate I (10.0 g, 37.9 mmol) in anhydrous tetrahydrofuran (THF, 200 mL).
- Reaction: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 16.7 mL of a 2.5 M solution in hexanes, 41.7 mmol) dropwise over 20 minutes, maintaining the internal temperature below -70°C . Stir the resulting solution for 1 hour at -78°C .
- Acylation: Add ethyl trifluoroacetate (5.4 mL, 45.5 mmol) dropwise to the reaction mixture. Stir for an additional 2 hours at -78°C .

- **Workup:** Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL). Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, Intermediate II, can be purified by column chromatography.

Step 3: Deprotection to Yield **2,2,2-Trifluoro-1-(5-hydroxypyridin-3-yl)ethanone** (Final Product)

- **Rationale:** Catalytic hydrogenation is a clean and efficient method for cleaving the benzyl ether without affecting the trifluoromethyl ketone or the pyridine ring.
- **Setup:** Dissolve Intermediate II (5.0 g, 16.8 mmol) in ethanol (100 mL) in a hydrogenation flask.
- **Reaction:** Add palladium on carbon (10% w/w, 0.5 g) to the solution. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is sufficient).
- **Execution:** Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC.
- **Workup:** Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure final product.

Predicted Physicochemical and Spectroscopic Properties

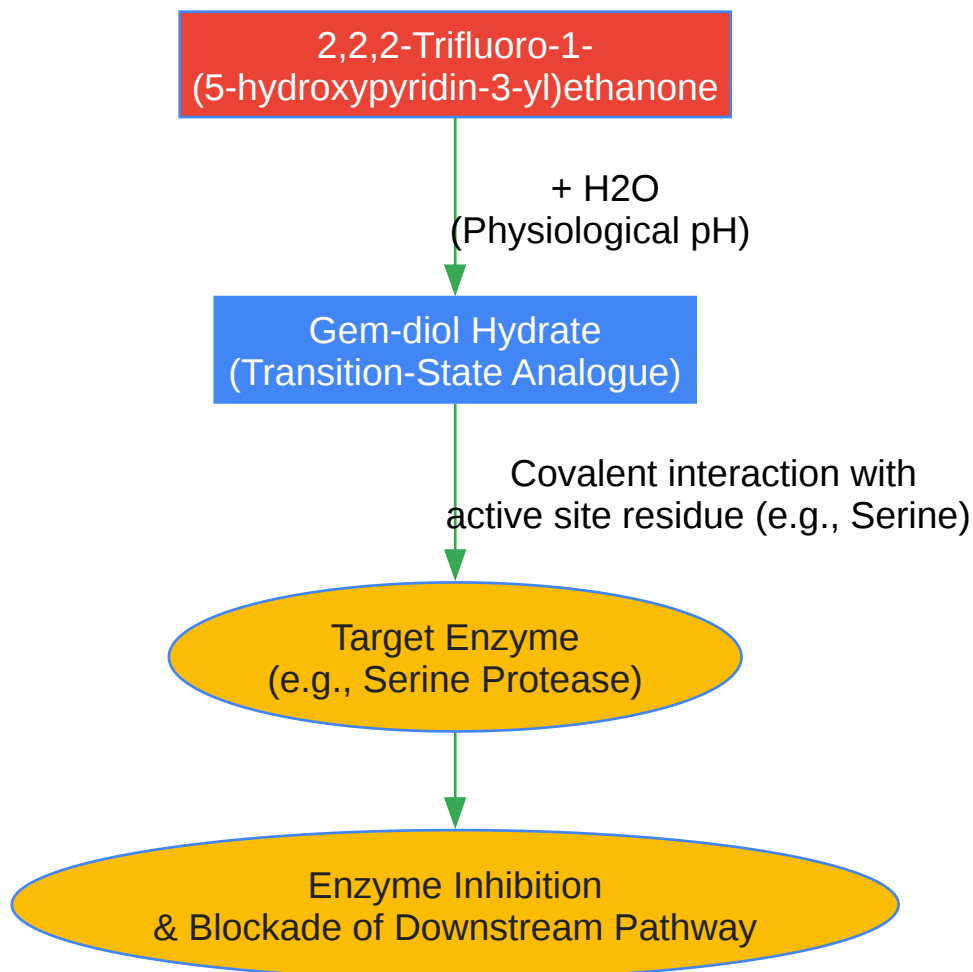
The following properties are estimated based on data from structurally similar compounds and computational models. Experimental verification is required.

Property	Predicted Value / Characteristic	Source of Analogy / Rationale
Molecular Formula	C ₇ H ₄ F ₃ NO ₂	---
Molecular Weight	191.11 g/mol	---
Physical Form	White to off-white or yellow solid	Based on analogues like 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone.
Melting Point	150 - 170 °C	Higher than non-hydroxylated analogues due to hydrogen bonding potential.
Solubility	Soluble in polar organic solvents (DMSO, MeOH, EtOH); sparingly soluble in water.	The hydroxyl group increases polarity compared to analogues like 2,2,2-trifluoroacetophenone.[6]
pKa (Phenolic OH)	~8.5 - 9.5	Electron-withdrawing effect of the trifluoroacetyl group will increase acidity compared to phenol.
¹ H NMR (DMSO-d ₆)	δ ~10.0-11.0 (s, 1H, -OH), δ ~8.0-8.5 (m, 2H, Ar-H), δ ~7.5-7.8 (m, 1H, Ar-H)	Chemical shifts are estimates; expect deshielding of aromatic protons due to ketone.
¹⁹ F NMR (DMSO-d ₆)	δ ~ -70 to -75 ppm (s, 3F, -CF ₃)	Typical range for trifluoromethyl ketones.
Mass Spec (ESI-)	[M-H] ⁻ = 190.02	Expected result for the deprotonated molecule.

Potential Applications in Drug Discovery

The unique structure of this compound positions it as a valuable starting point for developing inhibitors for several important enzyme classes.

Target Hypothesis: Protease and Esterase Inhibition



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Caption: Mechanism of action for trifluoromethyl ketone inhibitors.

The primary application lies in its use as a covalent, reversible inhibitor. The trifluoromethyl ketone exists in equilibrium with its hydrate form, which mimics the tetrahedral transition state of peptide bond hydrolysis. This makes it an ideal candidate for targeting:

- **Viral Proteases:** Many viruses, including influenza and coronaviruses, rely on proteases for their replication cycle.[4][5] The scaffold could be elaborated to achieve specificity for viral targets like 3CL-pro or papain-like proteases.
- **Cathepsins:** These are cysteine proteases involved in various pathologies, including cancer and osteoporosis. The scaffold provides a starting point for developing selective cathepsin

inhibitors.

Lead Optimization Strategy

The 5-hydroxy group serves as a critical handle for derivatization. Using structure-based drug design, medicinal chemists can introduce substituents to interact with specific sub-pockets of a target enzyme, thereby increasing potency and selectivity.[5][7]

Safety and Handling Protocols

While no specific safety data exists for this compound, a conservative approach based on analogous structures is mandatory.

Hazard Assessment:

- **Skin and Eye Irritation:** Ketones and fluorinated compounds can be irritants. Similar compounds like 2,2,2-trifluoroacetophenone are classified as causing skin and serious eye irritation.[6][8]
- **Respiratory Irritation:** May cause respiratory irritation if inhaled as a dust or powder.[8]
- **Unknown Toxicity:** As a novel compound, its long-term toxicological properties are unknown.

Mandatory Handling Procedures:

- **Personal Protective Equipment (PPE):** Always wear nitrile gloves, a lab coat, and chemical safety goggles.
- **Ventilation:** Handle the solid compound only in a certified chemical fume hood to prevent inhalation.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
- **Spill Response:** In case of a spill, avoid generating dust. Use a spark-proof spatula to collect the material into a designated waste container. Clean the area with an appropriate solvent.
- **Disposal:** Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2,2,2-Trifluoro-1-(5-hydroxypyridin-3-yl)ethanone represents a molecule of significant synthetic and medicinal interest. While its properties are yet to be experimentally defined, this guide provides a comprehensive and scientifically rigorous framework for its synthesis, characterization, and strategic deployment in drug discovery programs. By following the proposed protocols and adhering to strict safety standards, researchers can effectively unlock the potential of this novel chemical building block.

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